molecular formula C9H14O3 B3018685 (2R,3R)-2-Prop-1-en-2-yloxane-3-carboxylic acid CAS No. 2287248-61-5

(2R,3R)-2-Prop-1-en-2-yloxane-3-carboxylic acid

Cat. No. B3018685
CAS RN: 2287248-61-5
M. Wt: 170.208
InChI Key: ZXTVZAVFOBOTOR-SFYZADRCSA-N
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Description

“(2R,3R)-2-Prop-1-en-2-yloxane-3-carboxylic acid” is a complex organic compound. The (2R,3R) notation indicates that it has two chiral centers . Chiral centers, also known as stereocenters, are carbon atoms that are bonded to four different groups . The R and S designations are used to denote the absolute configuration of the chiral centers .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. The (2R,3R) notation in the name of the compound suggests that it has a specific three-dimensional arrangement of atoms .


Chemical Reactions Analysis

The types of reactions that a compound can undergo depend on its functional groups. For example, carboxylic acids can participate in reactions such as esterification and amide formation. Alkenes can undergo reactions such as epoxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .

Scientific Research Applications

Liquid Crystal Applications

Research on diastereomeric carboxylic acids derived from ethyl (S)-lactate has led to the synthesis of liquid crystals with distinct physical properties based on their stereochemistry. These studies highlight the impact of relative stereochemistry on the phase transition temperatures and phase ranges of liquid crystals, which are crucial for applications in displays and optical devices (Tsai et al., 2000).

Catalysis in Organic Synthesis

A study on the regioselective synthesis of enol esters from 1-alkynes and carboxylic acids catalyzed by rhodium(I) monohydrides showcases the utility of specific carboxylic acids in organic synthesis. This catalytic process underlines the importance of carboxylic acids in the development of new synthetic routes for the production of valuable organic compounds (Bianchini et al., 1990).

Bioconjugation Techniques

In bioconjugation, the reaction mechanism of amide formation between carboxylic acid and amine in aqueous media has been explored to improve the efficiency of conjugating biomolecules. This research provides insights into optimizing conditions for bioconjugation reactions, which are fundamental in drug development and molecular biology (Nakajima & Ikada, 1995).

Propionic Acid Recovery

Studies focusing on the recovery of propionic acid from aqueous solutions highlight the significance of carboxylic acids in industrial applications. These studies investigate the efficiency of different extractants and diluents in the extraction process, contributing to the design of more effective and sustainable industrial separation processes (Keshav et al., 2009).

Supramolecular Chemistry

Research into the structural environments of carboxyl groups in natural organic molecules from terrestrial systems using infrared spectroscopy and NMR reveals the complexity and diversity of carboxyl group environments. This knowledge is crucial for understanding the reactivity and interactions of natural organic matter in environmental and biological systems (Hay & Myneni, 2007).

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound and how to handle it safely. They include information on the compound’s physical and chemical properties, potential health hazards, safe handling and storage procedures, and emergency procedures .

properties

IUPAC Name

(2R,3R)-2-prop-1-en-2-yloxane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6(2)8-7(9(10)11)4-3-5-12-8/h7-8H,1,3-5H2,2H3,(H,10,11)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTVZAVFOBOTOR-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C(CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1[C@@H](CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-Prop-1-en-2-yloxane-3-carboxylic acid

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